![molecular formula C18H20N2O2S B4928026 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been shown to inhibit the growth and survival of B-cells in preclinical studies. In addition, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been found to enhance the efficacy of other anti-cancer agents, such as venetoclax, in preclinical models of CLL and DLBCL.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone is its specificity for BTK, which reduces the risk of off-target effects. In addition, 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies. However, the limitations of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include its potential toxicity and the need for further clinical studies to determine its safety and efficacy in humans.
Orientations Futures
For research on 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone include the evaluation of its safety and efficacy in clinical trials, as well as the development of combination therapies with other anti-cancer agents. In addition, the potential use of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma, should be explored. Finally, the identification of biomarkers that predict response to 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone could help to optimize its use in clinical practice.
Méthodes De Synthèse
The synthesis of 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone involves a multi-step process that includes the reaction of 2-bromo-5-chlorothiophene with magnesium to form a Grignard reagent, followed by the reaction with N,N-diisopropylcarbodiimide (DIC) and N-phenylpiperidine-3-carboxamide. The resulting compound is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
Applications De Recherche Scientifique
1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that 1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone significantly reduces tumor burden and prolongs survival.
Propriétés
IUPAC Name |
1-[5-(3-anilinopiperidine-1-carbonyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)16-9-10-17(23-16)18(22)20-11-5-8-15(12-20)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLGCDTHLGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{5-[(3-Anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
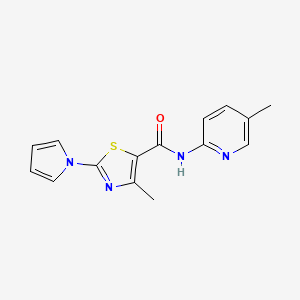
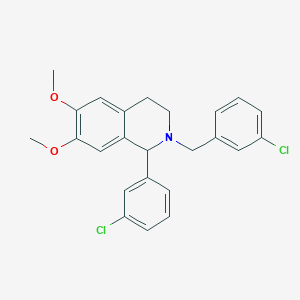
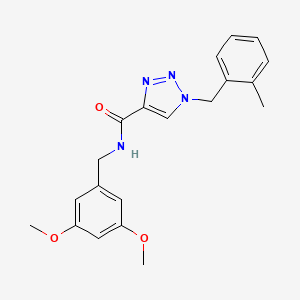
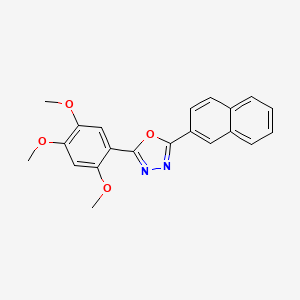
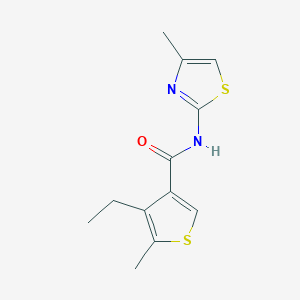
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
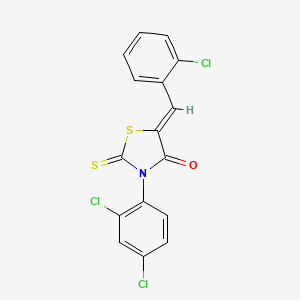
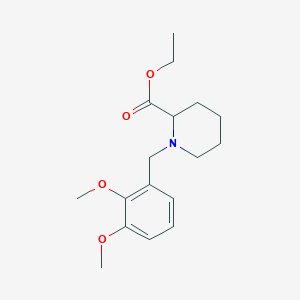
![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)